molecular formula C16H15N3O2 B5122675 1-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-OXO-2-(1-PYRROLIDINYL)ETHYL CYANIDE

1-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-OXO-2-(1-PYRROLIDINYL)ETHYL CYANIDE

Cat. No.: B5122675
M. Wt: 281.31 g/mol
InChI Key: MZEIOYDETCQSSN-WYMLVPIESA-N
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Description

This compound is a hybrid organic molecule featuring a 1-methyl-2-oxoindole core fused with a pyrrolidine-substituted oxoethyl cyanide moiety. Its structure integrates key pharmacophoric elements:

  • Indole-derived framework: The 3H-indol-2-one scaffold is associated with diverse biological activities, including kinase inhibition and neurotransmitter modulation .

Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual hydrogen-bonding and hydrophobic interactions .

Properties

IUPAC Name

(2E)-2-(1-methyl-2-oxoindol-3-ylidene)-3-oxo-3-pyrrolidin-1-ylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-18-13-7-3-2-6-11(13)14(16(18)21)12(10-17)15(20)19-8-4-5-9-19/h2-3,6-7H,4-5,8-9H2,1H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEIOYDETCQSSN-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C#N)C(=O)N3CCCC3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C(/C#N)\C(=O)N3CCCC3)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity/Applications Key Differences from Target Compound
1-Phenyl-2-(piperidin-1-yl)ethanone Piperidine ring, phenyl group, ketone CNS stimulant, dopamine reuptake inhibition Lacks indole core and cyanide group; reduced potential for covalent binding
Ethyl 1-(2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperidine-3-carboxylate Indole, piperidine, ester groups Anticancer, neuroprotective (in silico) Ester group instead of cyanide; longer alkyl chain may alter pharmacokinetics
4-Oxo-4H-pyrido[1,2-a]pyrimidine derivatives Pyridopyrimidine core, thiazolidinone Antibacterial, antifungal Heteroaromatic system differs from indole; no cyanide functionalization
6-(4-Hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Pyridone ring, methoxyphenyl, cyanide Antioxidant (79.05% activity at 12 ppm) Pyridone instead of indole; methoxy group enhances radical scavenging
1-{4-[2-Oxo-2-(1-pyrrolidinyl)ethyl]phenyl}-3-(trifluoromethyl)-1H-indazole Pyrrolidine, trifluoromethyl, indazole AMPA receptor modulation (crystallographic evidence) Indazole vs. indole core; trifluoromethyl improves metabolic stability

Key Findings from Comparative Analysis:

Pyridone derivatives (e.g., ) exhibit strong antioxidant activity (~79%), suggesting that the target compound’s cyanide group may similarly enhance redox modulation but with improved membrane permeability due to the indole core.

Structural Uniqueness :

  • Compared to ethyl 1-(2-oxo...) , the absence of ester groups in the target compound may reduce metabolic hydrolysis, extending half-life in vivo.
  • The trifluoromethyl group in confers metabolic stability, whereas the target compound’s cyanide group offers electrophilic reactivity for targeted inhibition.

Therapeutic Potential: Molecular docking studies on similar compounds (e.g., ) highlight the importance of the indole ring in binding to hydrophobic enzyme pockets. The target compound’s cyanide moiety could enable irreversible inhibition of proteases or kinases, akin to covalent inhibitors like ibrutinib.

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